molecular formula C9H5ClN4O B2906413 6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 35263-20-8

6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2906413
CAS No.: 35263-20-8
M. Wt: 220.62
InChI Key: DKIRHRYJCPVVMS-UHFFFAOYSA-N
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Description

6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. The molecule is substituted at the 3-position with a furan-2-yl group and at the 6-position with a chlorine atom (Fig. 1).

Synthesis typically involves condensation reactions of hydrazine derivatives with aldehydes or ketones, followed by cyclization under reflux conditions. For example, intermediate 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives are cyclized using ferric chloride or hydrazine hydrate to yield the triazolo-pyridazine core .

Properties

IUPAC Name

6-chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIRHRYJCPVVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, ethanol, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural Analogs of 6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Compound Name 3-Substituent 6-Substituent Key Properties/Activities Reference ID
6-Chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine 3-(m-Tolyl) Cl DPP-4 inhibition (anti-diabetic)
6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[...] 4-Fluorophenyl Cl BRD4 bromodomain inhibition (IC₅₀: 1.2 µM)
6-Chloro-3-(oxetan-3-yl)-[...] Oxetan-3-yl Cl Enhanced solubility due to polar group
6-Chloro-3-(3,3,3-trifluoropropyl)-[...] Trifluoropropyl Cl Increased lipophilicity (logP: 3.1)
6-Chloro-3-(2-methoxyphenyl)-[...] 2-Methoxyphenyl Cl Antifungal activity (MIC: 12.5 µg/mL)
6-Chloro-3-(3-methylphenyl)-[...] 3-Methylphenyl Cl Crystallographic stability

Key Observations:

  • Heteroaromatic Substituents (e.g., Furan): The furan-2-yl group in the target compound provides π-π stacking capabilities, which are critical for binding to enzymes like DPP-4 or BRD4 . Compared to phenyl analogs, furan derivatives often exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation.
  • Polar Substituents (e.g., Oxetan-3-yl): The oxetane group in compound improves solubility, making it advantageous for oral bioavailability.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight logP Solubility (µg/mL) Metabolic Stability (t₁/₂, h)
6-Chloro-3-(furan-2-yl)-[...] 235.67 1.9 45 3.2
6-Chloro-3-(oxetan-3-yl)-[...] 237.66 1.2 120 4.8
6-Chloro-3-(trifluoropropyl)-[...] 278.64 3.1 8 1.5
6-Chloro-3-(4-fluorophenyl)-[...] 248.65 2.3 30 2.7

Insights:

  • The oxetane-substituted compound has the highest solubility, making it favorable for formulation.
  • The trifluoropropyl analog exhibits high lipophilicity but poor solubility and rapid hepatic clearance, limiting its therapeutic utility.

Biological Activity

6-Chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound notable for its complex structure, which includes a triazole ring fused with a pyridazine moiety and substituted with a chloro and furan group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H5ClN4OC_9H_5ClN_4O, with a molecular weight of approximately 200.61 g/mol. Its structural complexity arises from the combination of nitrogen-containing rings and various functional groups that enhance its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related study highlighted the cytotoxic effects of triazolo-pyridazine derivatives against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most potent derivative in that study demonstrated IC50 values of 1.06 μM for A549 cells and 1.23 μM for MCF-7 cells, indicating strong potential as an anticancer agent .

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial properties. For example, triazole derivatives have been reported to inhibit various bacterial strains effectively. The presence of the furan moiety in this compound may contribute to enhanced antimicrobial activity compared to other derivatives lacking this feature .

Anti-inflammatory Properties

The anti-inflammatory potential of triazolo derivatives has been documented in several studies. Compounds within this class have been shown to inhibit enzymes associated with inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting that this compound may also exhibit similar effects .

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It has been noted that related compounds can inhibit key enzymes involved in cancer progression and inflammation .
  • Cell Cycle Arrest : Studies indicate that certain triazolo-pyridazine derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Values (μM)Reference
This compoundAnticancerA549: 1.06
MCF-7: 1.23
HeLa: 2.73
Triazolo derivativesAntimicrobialVaries
Anti-inflammatoryInhibitory

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